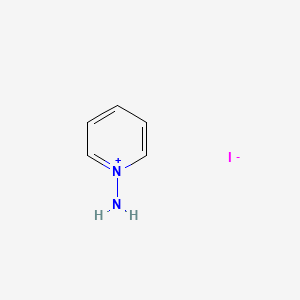

1-Aminopyridinium iodide

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

pyridin-1-ium-1-amine;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N2.HI/c6-7-4-2-1-3-5-7;/h1-5H,6H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRLPYIMWROJBG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)N.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978792 | |

| Record name | 1-Aminopyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6295-87-0 | |

| Record name | Pyridinium, 1-amino-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6295-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6295-87-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminopyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminopyridinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 1 Aminopyridinium Iodide and Its Derivatives

Established Synthetic Pathways for 1-Aminopyridinium Iodide

The classical and most direct methods for the preparation of this compound involve the electrophilic amination of pyridine (B92270).

Synthesis from Hydroxylamine-O-sulfonic Acid and Pyridine

A primary and well-documented method for synthesizing this compound is the reaction of pyridine with hydroxylamine-O-sulfonic acid (HOSA). nih.govorgsyn.org This electrophilic amination reaction is a foundational approach for creating the N-N bond in the target molecule. nih.govrsc.org

The procedure generally involves treating pyridine with a freshly prepared aqueous solution of hydroxylamine-O-sulfonic acid. orgsyn.org The reaction mixture is heated, and after cooling, potassium carbonate is added to neutralize the solution. orgsyn.org The subsequent workup involves removing water and excess pyridine, followed by treatment with ethanol (B145695) to precipitate and remove potassium sulfate. orgsyn.org The addition of hydriodic acid to the filtrate leads to the precipitation of this compound, which can be collected and recrystallized. orgsyn.org Yields for this method are reported to be in the range of 63–72%. orgsyn.org

It is crucial to use freshly prepared hydroxylamine-O-sulfonic acid, as its aqueous solutions are not very stable, and its purity directly impacts the yield of the final product. orgsyn.org The purity can be checked via iodometric titration and, if necessary, the acid can be purified by recrystallization. orgsyn.org

| Reactants | Reagents | Conditions | Product | Yield |

| Pyridine, Hydroxylamine-O-sulfonic acid | Potassium carbonate, Hydriodic acid | 1. Heat at ~90°C, 2. Cool, add K2CO3, 3. Evaporate, add ethanol, 4. Add HI, store at -20°C | This compound | 63-72% orgsyn.org |

Adaptations and Optimizations of Traditional Methods

While the use of hydroxylamine-O-sulfonic acid is a staple, various adaptations and optimizations have been developed to improve yields, substrate scope, and reaction conditions. For instance, using an excess of pyridine rather than an equimolar amount in the presence of potassium carbonate can prevent a 20-30% decrease in yield. orgsyn.org

For less reactive pyridine derivatives, which may give low yields with HOSA, stronger electrophilic aminating reagents have been employed. nih.gov Mesitylsulfonyl hydroxylamine (B1172632) (MSH) has been shown to be effective for the N-amination of a broader range of pyridine derivatives and other N-heteroarenes like pyridazine (B1198779) and quinoline. nih.gov

Furthermore, the counteranion of the N-aminopyridinium salt can be easily exchanged. This is typically achieved by deprotonation with a base such as potassium carbonate to form the corresponding pyridinium (B92312) ylide, followed by protonation with the desired acid (HX) to install a new counteranion. nih.gov

Alternative and Advanced Synthetic Approaches to N-Aminopyridinium Salts

Beyond the direct amination of pyridines, other synthetic strategies have been developed to access N-aminopyridinium salts, often allowing for more complex and substituted derivatives.

Condensation of Pyrylium (B1242799) Salts with Hydrazines

An alternative route to N-aminopyridinium salts involves the condensation of pyrylium salts with hydrazines or their derivatives. nih.govorientjchem.org This method is particularly useful for synthesizing N-aminopyridinium salts with specific substitution patterns on the pyridine ring. To prevent undesired nucleophilic addition of hydrazine (B178648) at the 2, 4, or 6 positions of the pyrylium ring, these positions often need to be substituted. nih.gov For example, 2,4,6-trimethylpyrylium perchlorate (B79767) reacts with hydrazine to form the corresponding N-aminopyridinium salt. nih.gov

However, this direct condensation is not always efficient. In the case of 2,4,6-triphenylpyrylium (B3243816) salts, direct reaction with hydrazine can lead to the formation of an undesired 7-membered ring. nih.gov To circumvent this, a two-step protocol can be employed where the pyrylium salt is first reacted with 2-aminopyridine, followed by hydrazinolysis to yield the desired N-aminopyridinium salt. nih.gov The reaction of unsubstituted pyrylium salts with simple hydrazine has not been widely reported, though reaction with N-aminophthalimide has been shown to produce the corresponding N-aminopyridinium salt. nih.gov

| Pyrylium Salt | Hydrazine Derivative | Product |

| 2,4,6-Trimethylpyrylium perchlorate | Hydrazine | N-amino-2,4,6-trimethylpyridinium salt nih.gov |

| 2,4,6-Triphenylpyrylium salt | Hydrazine | Undesired 7-membered ring product nih.gov |

| Unsubstituted pyrylium salt | N-Aminophthalimide | N-aminophthalimide derived N-aminopyridinium salt nih.gov |

Derivatization of Pre-existing N-Aminopyridiniums

N-aminopyridinium salts can serve as platforms for further functionalization, allowing for the synthesis of a wide array of derivatives. nih.gov The exocyclic amino group of a pre-formed N-aminopyridinium salt can undergo various reactions. nih.govresearchgate.net These include nucleophilic substitution with acyl, sulfonyl, and alkyl halides. nih.gov

Furthermore, more advanced transformations such as nucleophilic aromatic substitution with N-heterohaloarenes, Pd-catalyzed cross-coupling reactions, and Rh-catalyzed reactions with allyl carbonates have been successfully employed to elaborate the N-valence of N-aminopyridiniums. nih.gov This approach provides a versatile entry to N-functionalized N-aminopyridinium salts that might be difficult to access through direct amination or pyrylium salt condensation routes. nih.govresearchgate.net

| Reaction Type | Reagents | Product |

| Nucleophilic Substitution | Acyl, sulfonyl, or alkyl halides | N-acyl, N-sulfonyl, or N-alkyl aminopyridinium salts nih.gov |

| Nucleophilic Aromatic Substitution | N-heterohaloarenes | N-heteroaryl aminopyridinium salts nih.gov |

| Pd-catalyzed Cross-Coupling | - | N-aryl/vinyl aminopyridinium salts nih.gov |

| Rh-catalyzed Allylation | Allyl carbonates | N-allyl aminopyridinium salts nih.gov |

Use of Electrophilic Aminating Reagents beyond HOSA (e.g., MSH, DPH)

As mentioned, hydroxylamine-O-sulfonic acid (HOSA) is not always effective for the N-amination of less reactive or sterically hindered pyridines. nih.gov This has led to the exploration and use of other, more potent electrophilic aminating reagents. nih.govenamine.netnih.gov

Mesitylsulfonylhydroxylamine (MSH) is a notable alternative that can efficiently aminate a broader scope of pyridine derivatives and other N-heterocycles. nih.gov O-Diphenylphosphinylhydroxylamine (DPH or DPPH) is another powerful electrophilic aminating reagent. nih.govenamine.net It has been used to synthesize N-aminopyridinium salts and is known to react with various nitrogen-containing heterocycles. nih.govenamine.net These reagents, in which the oxygen of hydroxylamine is substituted with a good leaving group, have shown remarkable potential as sources of the amino group in various bond-forming reactions. nih.gov

| Aminating Reagent | Abbreviation | Application |

| Mesitylsulfonylhydroxylamine | MSH | N-amination of less reactive pyridine derivatives and other N-heteroarenes nih.gov |

| O-Diphenylphosphinylhydroxylamine | DPH / DPPH | Electrophilic amination to form N-aminopyridinium salts nih.govenamine.net |

Synthesis of N-Protected 1-Aminopyridinium Salts

The synthesis of N-protected 1-aminopyridinium salts involves the chemical modification of the exocyclic amino group of this compound. This process introduces a protecting group, which modulates the electronic properties and stability of the molecule, making these derivatives valuable intermediates in organic synthesis. nih.govrsc.org These N-protected salts, particularly N-acyl and N-sulfonyl derivatives, serve as precursors for N-centered radicals and are utilized in various chemical transformations, including cycloadditions and transition metal-catalyzed reactions. orgsyn.orgacs.org

The primary method for synthesizing N-protected 1-aminopyridinium salts is through the elaboration of the N-amino group of a simple 1-aminopyridinium salt. nih.gov This typically involves the reaction of this compound with an appropriate electrophilic reagent that introduces the desired protecting group. Common protecting groups include acyl, sulfonyl, and alkoxycarbonyl moieties. nih.gov

A general and effective procedure involves the in-situ generation of the reactive pyridinium ylide intermediate. This is achieved by treating this compound with a base, such as potassium carbonate (K₂CO₃), which deprotonates the amino group. nih.govorgsyn.org The resulting ylide is a potent nucleophile that readily reacts with various electrophiles.

Reagent Considerations:

Acylating Reagents: N-acyl pyridinium-N-aminides are commonly synthesized using reagents like acid chlorides, anhydrides, or activated esters. orgsyn.org A convenient and widely used method employs methyl esters as the acyl source in the presence of potassium carbonate. orgsyn.org This approach benefits from the commercial availability of a vast array of methyl esters. orgsyn.org

Sulfonylating Reagents: N-sulfonyl protected derivatives can be prepared using sulfonyl chlorides in a similar manner.

Carbamoylating Reagents: The synthesis of N-carbamoyl pyridinium salts can be achieved through the condensation of pyrylium salts with substituted hydrazines. nih.gov

Solvents: Protic solvents like methanol (B129727) are commonly employed for these reactions, as they effectively dissolve the starting materials. orgsyn.org

A representative procedure for the synthesis of an N-protected derivative, specifically ((tert-Butoxycarbonyl)glycyl)(pyridin-1-ium-1-yl)amide, is outlined below. orgsyn.org

Table 1: General Procedure for N-Boc-glycyl Protection of this compound orgsyn.org

| Step | Action | Details |

|---|---|---|

| 1 | Flask Preparation | A 500 mL single-necked, round-bottomed flask is charged with methyl (tert-butoxycarbonyl)glycinate (1.20 equiv) and methanol. |

| 2 | Addition of Reagents | This compound (1.0 equiv) is added, and the mixture is stirred for 5 minutes at 22 °C. |

| 3 | Base Addition | Potassium carbonate (2.40 equiv) is added, causing the yellow heterogeneous mixture to turn into a dark purple solution. |

| 4 | Reaction | The reaction is stirred at 22 °C for an extended period (e.g., 64 hours). |

This method highlights a simple yet effective setup for accessing functionally diverse N-protected 1-aminopyridinium salts. orgsyn.org

Following the synthesis, the N-protected 1-aminopyridinium salts must be isolated and purified to remove unreacted starting materials, the base, and byproducts. The purification strategy is dependent on the physical properties of the specific derivative.

General Purification Procedures: A common technique involves the removal of the bulk solvent under reduced pressure. orgsyn.org The resulting residue, often a syrup or crude solid, is then subjected to column chromatography. orgsyn.org For the synthesis of ((tert-Butoxycarbonyl)glycyl)(pyridin-1-ium-1-yl)amide, the crude product is purified by pouring it onto an alumina (B75360) pad and eluting, which effectively separates the product from inorganic salts. orgsyn.org Alternative methods include precipitation of the product from the reaction mixture by adding a less polar solvent, followed by washing and drying under vacuum. mdpi.com For instance, recrystallization from absolute ethanol is an effective method for purifying the parent this compound and can be adapted for its derivatives. orgsyn.org

Characterization: The structure and purity of the synthesized N-protected derivatives are confirmed using a combination of spectroscopic and physical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structure, showing characteristic peaks for the pyridinium ring protons and the newly introduced protecting group. The presence of carbamate (B1207046) rotamers can sometimes be observed in the NMR spectrum for derivatives like N-Boc protected salts. orgsyn.org

Infrared (IR) Spectroscopy: IR analysis helps to identify key functional groups. For example, in an N-acyl derivative, characteristic absorption bands for the amide carbonyl (C=O) and N-H stretching vibrations will be present. orgsyn.org

Melting Point (mp): A sharp melting point range is a good indicator of the purity of the crystalline solid product. orgsyn.org

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to assess the purity of the final product, often using visualization with UV light and a potassium permanganate (B83412) (KMnO₄) stain. orgsyn.org

Table 2: Characterization Data for ((tert-Butoxycarbonyl)glycyl)(pyridin-1-ium-1-yl)amide orgsyn.org

| Analysis Method | Observed Data |

|---|---|

| Melting Point | 164-165 °C |

| IR (thin film, cm⁻¹) | 3276, 2974, 1715, 1447, 1391, 1367, 1349, 1331, 1153, 1129, 1089, 1057, 1043, 1026, 844, 822, 752 |

| ¹H NMR (CDCl₃, 400 MHz) | Analysis indicates the presence of a mixture of carbamate rotamers. |

| TLC (3:2 hexane-ethyl acetate) | Rf of product: 0.34 (visualized with UV light and KMnO₄) |

Spectroscopic and Structural Characterization of 1 Aminopyridinium Iodide

Advanced Spectroscopic Investigations

Spectroscopic analysis is fundamental to elucidating the structural features of 1-aminopyridinium iodide at the molecular level. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR studies are crucial for confirming its structure.

Interactive Data Table: ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2, H-6 (ortho) | 8.05 | d | 5.1 |

| H-3, H-5 (meta) | 7.38 | t | 7.3 |

| H-4 (para) | 6.61 | t | 8.3 |

| -NH₂ | 4.63 | s | - |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are measured with respect to a standard, typically tetramethylsilane (B1202638) (TMS). docbrown.info The presence of the positively charged nitrogen and the electron-withdrawing amino group influences the chemical shifts of the pyridinium (B92312) ring carbons.

Interactive Data Table: ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (ppm) |

| C-2, C-6 | ~148 |

| C-3, C-5 | ~125 |

| C-4 | ~140 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are complementary, as some vibrations may be active in one technique but not the other. youtube.com For this compound, IR and Raman spectra reveal characteristic bands for the N-H and C-N stretching and bending vibrations, as well as the aromatic C-H and C=C vibrations of the pyridinium ring. The presence of water can be a limiting factor in the mid-IR region due to strong absorption bands. nih.gov

In studies of related polyiodide compounds, Raman spectroscopy has been instrumental in identifying the symmetric stretching vibrations of species like the I₃⁻ and I₅⁻ ions. For instance, the symmetric stretch of I₃⁻ is typically observed around 116 cm⁻¹, while polyiodides can show a prominent peak around 152 cm⁻¹. researchgate.net The absence of a band around 180 cm⁻¹ can indicate that molecular iodine (I₂) is not present. researchgate.net

Interactive Data Table: Characteristic IR and Raman Bands for this compound and Related Species

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch | ~3300-3500 | ~3300-3500 |

| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 |

| C=C/C=N Ring Stretch | ~1400-1600 | ~1400-1600 |

| I₃⁻ Symmetric Stretch | - | ~110-116 |

| I₅⁻ Symmetric Stretch | - | ~170 |

Note: Frequencies are approximate and can be influenced by the molecular environment and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a technique used to determine the precise mass of a molecule, which allows for the calculation of its elemental formula. nih.gov For this compound, HRMS would be used to confirm the mass of the 1-aminopyridinium cation ([C₅H₇N₂]⁺). The molecular weight of the entire compound is 222.03 g/mol . sigmaaldrich.com The exact mass of the cation is a key piece of data for its definitive identification. nih.gov

Interactive Data Table: HRMS Data for the 1-Aminopyridinium Cation

| Ion | Calculated Exact Mass | Observed Exact Mass | Formula |

| [C₅H₇N₂]⁺ | 95.0604 | (Typically within 5 ppm) | C₅H₇N₂ |

Note: The calculated exact mass is based on the most abundant isotopes of the constituent elements. The observed mass would be determined experimentally.

Crystallographic Analysis and Supramolecular Interactions

Interactive Data Table: Selected Crystallographic Data and Supramolecular Interactions

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Supramolecular Interactions | Hydrogen Bonding (N-H···I), Halogen Bonding (N···I) |

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a primary technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. Studies on this compound have revealed a temperature-dependent polymorphism, with distinct crystal structures at different temperatures. researchgate.netresearchgate.net

This compound (API) exhibits at least two distinct crystallographic phases. At lower temperatures (e.g., 110 K and 280 K), the compound exists as Phase II, which crystallizes in the monoclinic system with the centrosymmetric space group P2₁/c. researchgate.netresearchgate.netsigmaaldrich.com Upon heating, it undergoes a reversible, first-order phase transition to a high-temperature phase. researchgate.netresearchgate.net This high-temperature form, Phase I, observed at 401 K, possesses higher symmetry, crystallizing in the trigonal system with the space group R-3m. researchgate.netresearchgate.net The transition is characterized by significant changes in the dynamics of the constituent ions. researchgate.net

Table 1: Crystallographic Data for this compound

| Property | Phase I | Phase II |

|---|---|---|

| Temperature | 401 K | 280 K |

| Crystal System | Trigonal | Monoclinic |

| Space Group | R-3m | P2₁/c |

Data sourced from scientific studies on the compound's phase transitions. researchgate.netresearchgate.net

The crystal packing and supramolecular architecture of this compound are governed by a network of intermolecular interactions. In ionic crystals of this type, strong electrostatic forces between the 1-aminopyridinium cation and the iodide anion are fundamental. researchgate.net Beyond simple electrostatics, more directional interactions such as hydrogen bonds play a crucial role. In similar protonated amine-iodide systems, N–H⋯I hydrogen bonds are a characteristic feature that helps define the crystal packing. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. rsc.orgresearchgate.net This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal electron density. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify and analyze the nature and relative importance of different intermolecular contacts. rsc.org

For organic-inorganic hybrid materials like this compound, this analysis provides a quantitative breakdown of the interactions contributing to the total Hirshfeld surface area. researchgate.net In related systems, 2D fingerprint plots derived from the Hirshfeld surface show that networks are often dominated by hydrogen bonds (such as N–H⋯O or O⋯H). rsc.orgresearchgate.net Other significant contacts can include H⋯H, C⋯H/H⋯C, and interactions involving the anion, which would appear as I⋯H/H⋯I contacts in the case of this compound. rsc.org This quantitative approach allows for a more detailed understanding of the supramolecular architecture. rsc.orgresearchgate.net

Crystal Engineering and Supramolecular Architecture

Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids. jst.go.jp In this compound, the interplay of strong and weak intermolecular forces results in a specific supramolecular architecture. The structure can be viewed as an assembly of 1-aminopyridinium cations and iodide anions linked by the interactions described previously. The crystal packing of protonated species like this is often characterized by π-stacking layers that are supported by both π-π and anion-π interactions. researchgate.net

The study of such organic-inorganic hybrid materials is significant because their magnificent properties, including ferroelasticity, are directly linked to their unique crystallographic and supramolecular architectures. rsc.orgresearchgate.net The ability to form specific hydrogen bond networks and other directed interactions is a key element in designing materials with desired physical properties. researchgate.net

Phase Transitions and Ferroelastic Properties

This compound is notable for being a ferroelastic crystal. researchgate.netresearchgate.netifmpan.poznan.pldntb.gov.ua Ferroelasticity is a property where a material can be mechanically deformed by an external stress, and will remain in the deformed state after the stress is removed, but can be returned to its original state by the application of a suitable stress.

The compound undergoes a reversible, first-order structural phase transition at 384 K. researchgate.netresearchgate.net The low-temperature Phase II is a ferroelastic phase, while the high-temperature Phase I is the corresponding paraelastic phase. researchgate.netresearchgate.net The symmetry changes from the lower symmetry monoclinic P2₁/c (Phase II) to the higher symmetry trigonal R-3m (Phase I) upon heating through the transition temperature. researchgate.netresearchgate.net The mechanism of this phase transition is complex, involving elements of both "order-disorder" and "displacive" characteristics. It is driven by the dynamics of the 1-aminopyridinium cations, which exhibit a six-site disorder in the high-temperature paraelastic phase, coupled with shifts in the positions of the iodide anions. researchgate.netresearchgate.net

Reaction Mechanisms and Reactivity of 1 Aminopyridinium Iodide

Role as a 1,3-Dipole and in Dipolar Cycloadditions

Upon treatment with a base, 1-aminopyridinium iodide is deprotonated to form the corresponding N-aminopyridinium ylide, also known as a pyridinium (B92312) N-aminide. This ylide is an azomethine imine, which is a classic 1,3-dipole of the aza-allyl type. rsc.org As a 1,3-dipole, it possesses a system of 4 π-electrons over three atoms and readily participates in [3+2] cycloaddition reactions with various dipolarophiles, which are typically electron-deficient alkenes or alkynes. wikipedia.orgorganic-chemistry.org This type of reaction, often referred to as a Huisgen 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org The N-aminopyridinium ylide serves as the three-atom component in this reaction, providing a nitrogen and a carbon atom to the newly formed ring.

The general mechanism involves the concerted, pericyclic addition of the 1,3-dipole to the dipolarophile, a process that is typically stereoconservative. organic-chemistry.org The reactivity and regioselectivity of the cycloaddition are governed by the frontier molecular orbital (FMO) energies of the dipole and the dipolarophile. organic-chemistry.org

A key application of this compound's 1,3-dipolar nature is its reaction with acetylenic compounds. When the N-aminopyridinium ylide is generated in the presence of alkynes bearing electron-withdrawing groups, such as ethyl propiolate or dimethyl acetylenedicarboxylate (B1228247), it undergoes a [3+2] cycloaddition. orgsyn.org This reaction leads to the formation of dihydropyrazolopyridine derivatives, which can subsequently aromatize. For instance, the reaction of the ylide with dimethyl acetylenedicarboxylate yields a fused heterocyclic system. orgsyn.org These reactions demonstrate the utility of this compound as a precursor for building complex nitrogen-containing heterocycles from simple, commercially available starting materials. orgsyn.orgsigmaaldrich.com

| Alkyne Dipolarophile | Base | Resulting Heterocycle System | Ref |

| Ethyl propiolate | Base | Pyrazolo[1,5-a]pyridine (B1195680) derivative | orgsyn.org |

| Dimethyl acetylenedicarboxylate | Base | Pyrazolo[1,5-a]pyridine derivative | orgsyn.org |

The [3+2] cycloaddition reactions involving the N-aminopyridinium ylide derived from this compound are a cornerstone for the synthesis of various fused heterocycles. orgsyn.org The primary product of these cycloadditions is the pyrazolo[1,5-a]pyridine ring system. orgsyn.orgrsc.orgrsc.org This framework is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. acs.orgacs.org The versatility of this method allows for the introduction of various substituents onto the heterocyclic core, depending on the choice of the alkyne or alkene dipolarophile. rsc.orgorganic-chemistry.org This strategy provides a direct and efficient route to these valuable scaffolds. orgsyn.org

Applications in Aziridine (B145994) Synthesis

Beyond cycloadditions, N-aminopyridinium salts, including the iodide, have emerged as important reagents for amination reactions, particularly in the synthesis of aziridines. nih.govnih.gov Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile intermediates in organic synthesis. chemrxiv.orgwikipedia.org

N-aminopyridinium reagents can function as effective "NH" or "nitrene" transfer agents to olefins for the synthesis of aziridines. nih.govresearchgate.net In these reactions, an oxidant, such as iodosylbenzene or iodobenzene (B50100) diacetate, is used to generate a reactive electrophilic aminating species from the N-aminopyridinium salt. nih.govchemrxiv.org This species then reacts with an olefin to form an N-pyridinium aziridine intermediate. nih.gov The pyridinium group acts as a good leaving group and can be subsequently removed, or the intermediate can be used in further transformations. nih.govresearchgate.net This methodology provides a route to N-substituted aziridines, which are key synthetic targets. nih.govresearchgate.net

A significant advantage of nitrene transfer reactions to olefins is their potential for stereospecificity. The synthesis of aziridines from olefins using N-aminopyridinium reagents is generally stereospecific, meaning that the stereochemistry of the starting olefin is retained in the aziridine product. For example, a cis-alkene will yield a cis-aziridine, and a trans-alkene will yield a trans-aziridine. This stereocontrol is crucial for the synthesis of complex molecules with defined three-dimensional structures. While direct studies on the stereospecificity using this compound specifically are part of broader investigations into N-aminopyridinium reagents, the concerted nature of the nitrene addition mechanism strongly implies a stereospecific outcome. elsevierpure.com This approach has been used to synthesize substituted aziridines, such as 1-(2-phenylaziridin-1-yl)pyridin-1-ium from styrene. chemrxiv.org

Reactivity in Pyrazolo[1,5-a]pyridine Synthesis

As mentioned previously, the most prominent application of this compound's reactivity is in the synthesis of pyrazolo[1,5-a]pyridines. This is typically achieved through a [3+2] cycloaddition reaction between the in situ generated N-aminopyridinium ylide and a suitable dipolarophile. rsc.orgacs.org Various synthetic strategies have been developed that utilize this core transformation.

For instance, a base-mediated tandem cycloannulative-desulfonylation of (E)-β-iodovinyl sulfones with this compound provides access to 2-substituted pyrazolo[1,5-a]pyridines in good to high yields. rsc.org Another approach involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds. organic-chemistry.org Furthermore, a direct [3+2]-cycloaddition of N-aminopyridinium ylides and ynals has been developed to construct the pyrazolo[1,5-a]pyridine core while simultaneously introducing a cyano group. rsc.org These methods highlight the robustness of using this compound as a key building block for this important class of heterocycles. rsc.orgrsc.orgorganic-chemistry.org

| Reaction Type | Dipolarophile/Substrate | Catalyst/Base | Product | Ref |

| [3+2] Cycloannulation | (E)-β-iodovinyl sulfones | K₂CO₃ | 2-Substituted pyrazolo[1,5-a]pyridines | rsc.org |

| Oxidative [3+2] Cycloaddition | α,β-Unsaturated carbonyls | - | Functionalized pyrazolo[1,5-a]pyridines | organic-chemistry.org |

| [3+2] Cycloaddition | Ynals | - | Cyanated pyrazolo[1,5-a]pyridines | rsc.org |

Participation in 1,2,3-Triazole Synthesis

1,2,3-Triazoles are a class of five-membered heterocyclic compounds with a wide range of applications in various fields, including chemistry, biology, and materials science. chemistryviews.orgnih.gov this compound has emerged as a valuable reagent in the synthesis of these important molecules, particularly in the development of metal- and azide-free methodologies.

Traditionally, the synthesis of 1,2,3-triazoles has heavily relied on the use of azides, which can be hazardous to handle. nih.gov To circumvent this issue, researchers have developed methods that utilize azide (B81097) surrogates. This compound, in conjunction with p-toluenesulfonyl hydrazines, can act as an azide surrogate in an iodine-mediated formal [2 + 2 + 1] cyclization of methyl ketones to produce 4-aryl-NH-1,2,3-triazoles. organic-chemistry.org This approach provides a safer alternative to the direct use of azides. The 1,2,3-triazole ring is also recognized as an effective peptide surrogate in medicinal chemistry. researchgate.netnih.gov

The development of synthetic routes that avoid the use of both heavy metals and azides is a significant advancement in green chemistry. nih.govresearchgate.net While copper(I)-catalyzed azide-alkyne cycloadditions are a popular method for synthesizing 1,2,3-triazoles, there is a growing interest in metal-free alternatives. chemistryviews.org The iodine-mediated formal [2 + 2 + 1] cyclization mentioned above is a prime example of a metal- and azide-free synthesis of 1,2,3-triazoles. organic-chemistry.org Other metal-free approaches have been developed, such as the reaction of α,α-difluoro-N-tosylhydrazones with amines, which proceeds under mild conditions with a broad substrate scope. chemistryviews.org

N-Aminopyridinium Ylide Chemistry

N-Aminopyridinium ylides, which are readily generated from this compound upon treatment with a base, are versatile reactive intermediates in organic synthesis. orgsyn.orgnih.gov These ylides can act as 1,3-dipoles in cycloaddition reactions, serving as building blocks for the construction of various fused heterocyclic systems. orgsyn.org

The reactivity of N-aminopyridinium ylides has been exploited in a variety of transformations. For instance, they can undergo 1,3-dipolar addition with electron-deficient alkynes like ethyl propiolate or dimethyl acetylenedicarboxylate. orgsyn.org N-Acyl pyridinium-N-aminides, a related class of compounds, have been utilized in cycloadditions and transition metal-catalyzed transformations where the pyridine (B92270) ring is incorporated into the final product. orgsyn.org The anionic nitrogen atom in these ylides can also function as a directing group for C-H activation. orgsyn.org Furthermore, N-aminopyridinium salts have been shown to be valuable precursors for the generation of N-centered radicals under mild photoredox catalysis conditions, enabling direct radical C-H amination of arenes and heteroarenes. acs.org

Interactive Data Table

| Reagent/Intermediate | Reaction Type | Product | Key Features |

| This compound | Cycloannulation | Pyrazolo[1,5-a]pyridines | Used with (E)-β-iodovinyl sulfones. organic-chemistry.org |

| This compound | Oxidative [3+2] Cycloaddition | Pyrazolo[1,5-a]pyridines | Metal-free, with α,β-unsaturated compounds. organic-chemistry.org |

| This compound | [3+2] Annulation-Aromatization | Pyrazolo[1,5-a]pyridines | TEMPO-mediated, high regioselectivity. nih.gov |

| This compound | Formal [2+2+1] Cyclization | 4-Aryl-NH-1,2,3-triazoles | Acts as azide surrogate, metal- and azide-free. organic-chemistry.org |

| N-Aminopyridinium Ylide | 1,3-Dipolar Addition | Fused Heterocycles | Reacts with electron-deficient alkynes. orgsyn.org |

| N-Aminopyridinium Ylide | C-H Activation | Functionalized Pyridines | Anionic nitrogen as directing group. orgsyn.org |

| N-Aminopyridinium Salt | Radical Amidation | Amidated (Hetero)arenes | Generates N-centered radicals via photoredox catalysis. acs.org |

Formation and Stability of Ylides

N-aminopyridinium iodide serves as a precursor for pyridinium ylides, which are neutral, dipolar compounds. The formation of these ylides is typically achieved through deprotonation of the N-amino group of the parent salt using a base, such as potassium carbonate. nih.gov The resulting pyridinium ylide is a nucleophilic species. nih.govresearchgate.net

The stability of pyridinium ylides is a key factor in their utility. This stability is often enhanced by the presence of electron-withdrawing groups attached to the carbanionic moiety, which delocalize the negative charge. researchgate.netresearchgate.net These ylides are considered an attractive class of nucleophiles due to their general stability and ease of preparation. researchgate.netresearchgate.net Historically, these ylides have been used as substitutes for pyridine oxides, particularly for functionalizing the pyridine ring. nih.gov

Ylide-Directed C-H Functionalization

A significant application of ylides derived from this compound is their role as directing groups in C-H functionalization reactions. nih.gov These N-aminopyridinium ylides function as removable, monodentate auxiliaries that guide transition metals to selectively activate specific C-H bonds. nih.govnih.gov This strategy has been successfully employed in reactions catalyzed by palladium, copper, and cobalt. researchgate.net

Cobalt-Catalyzed Annulation Reactions

N-iminopyridinium ylides have proven to be effective monodentate directing groups for the cobalt-catalyzed annulation of sp² C-H bonds with internal alkynes. nih.gov This reaction typically proceeds in hexafluoroisopropanol (HFIP) at elevated temperatures, catalyzed by the [Cp*Co(MeCN)₃][SbF₆]₂ complex. nih.gov A notable feature of this process is that the pyridine portion of the ylide is cleaved and serves as an internal oxidant. nih.gov

The proposed catalytic cycle begins with C-H activation assisted by the ylide, forming a cobaltacycle intermediate. nih.gov Subsequent migratory insertion of the alkyne leads to a seven-membered cobaltacycle, which then undergoes intramolecular C-N bond formation to yield the isoquinoline (B145761) product and regenerate the cobalt catalyst. nih.gov These annulation reactions exhibit excellent compatibility with various heterocyclic substrates, including furan, thiophene, and indole. nih.gov

| Entry | Ylide Derivative | Additive | Yield (%) |

|---|---|---|---|

| 1 | Ylide from this compound | - | Low |

| 2 | 4-methoxypyridinium derivative | - | 81 |

| 3 | 4-tert-butylpyridinium ylide | - | 82 |

| 4 | 4-tert-butylpyridinium ylide | Pivalic acid | Optimal |

Directing Group Role in Metal-Catalyzed Processes

The ylide derived from this compound functions as a competent monodentate directing group in various metal-catalyzed processes. nih.govnih.gov In palladium-catalyzed reactions, these ylides can direct the β-arylation and alkylation of sp³ C-H bonds in carboxylic acid derivatives. acs.orgnih.gov The effectiveness of the directing group can be tuned by changing the substituents on the pyridine ring. acs.orgnih.gov For instance, unsubstituted pyridine-derived ylides facilitate the functionalization of primary C-H bonds, whereas more electron-rich ylides, such as those containing 4-pyrrolidinopyridine (B150190), can direct the functionalization of typically unreactive methylene (B1212753) groups without the need for external ligands, rivaling the efficiency of the well-established aminoquinoline directing group. nih.govacs.orgnih.gov Mechanistic studies have supported this role through the isolation and X-ray characterization of a cyclopalladated intermediate. acs.orgnih.gov

In copper-promoted reactions, N-aminopyridinium ylides act as directing groups for the coupling of sp² C-H bonds with N-H bonds of azoles and sulfonamides. nih.gov This represents a significant advancement as it is one of the first methods for copper-promoted C-H/N-H coupling directed by a removable monodentate auxiliary without added ligands. nih.gov

Ylides as 1,3-N,O Dipole Equivalents in Cycloadditions

Acyl pyridinium ylides, which can be synthesized from this compound, demonstrate reactivity as 1,3-N,O dipole equivalents. orgsyn.orgorgsyn.org This reactivity is particularly evident in gold-catalyzed formal (3+2)-dipolar cycloaddition reactions with ynamides to produce 4-aminooxazoles. orgsyn.orgorgsyn.org In this transformation, the aminide acts as a nucleophilic nitrenoid. orgsyn.orgorgsyn.org The pyridinium moiety functions as a leaving group, revealing the acyl nitrenoid character of the aminide, which then undergoes cycloaddition. orgsyn.orgorgsyn.org This cycloaddition is a highly convergent and atom-economical method for synthesizing five-membered heterocycles. orgsyn.org The general concept of using pyridinium ylides as 1,3-dipoles in cycloaddition reactions is a well-established strategy for forming various heterocyclic rings. researchgate.netresearchgate.netorganic-chemistry.org

Other Notable Reactions

Synthesis of N-Acyl Pyridinium-N-Aminides

N-acyl pyridinium-N-aminides are important intermediates, notably for their role in cycloaddition reactions. orgsyn.org A straightforward and effective method for their synthesis involves the reaction of a methyl ester with this compound in the presence of potassium carbonate. orgsyn.orgorgsyn.org This approach is attractive due to the wide availability of methyl esters, the commercial availability of this compound, and the simple reaction setup. orgsyn.org This method avoids the need to first form a more reactive acid chloride or anhydride, which can limit the tolerance of certain functional groups. orgsyn.org

| Reagent | Role |

|---|---|

| Methyl (tert-butoxycarbonyl)glycinate | Acyl source |

| This compound | Aminating reagent |

| Potassium carbonate | Base |

| Methanol (B129727) | Solvent |

Role in Palladium-Catalyzed Cross-Coupling Reactions

This compound is not typically a direct participant, such as a ligand or additive, in the catalytic cycle of mainstream palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira. Instead, its significant role in this area of organic synthesis is as a precursor to N-iminopyridinium ylides and 1-aminopyridinium ylides. These ylides function as effective directing groups in palladium-catalyzed C-H functionalization reactions, a specific and important subset of cross-coupling chemistry.

The primary function of the ylide, derived from this compound, is to orient the palladium catalyst to a specific C-H bond within the substrate molecule, enabling its selective functionalization (e.g., arylation or alkylation). This directed approach allows for the formation of carbon-carbon bonds at positions that would otherwise be unreactive.

Directing Group for C-H Arylation:

Research has demonstrated that N-iminopyridinium ylides are competent substrates for palladium-catalyzed direct C-H arylation. This methodology provides a powerful route for the synthesis of functionalized piperidines, which are valuable scaffolds in medicinal chemistry. acs.orgnih.gov In these reactions, the ylide moiety directs the palladium catalyst to a C-H bond on the pyridinium ring, facilitating its coupling with an aryl halide.

A key study explored the direct arylation of N-benzoyliminopyridinium ylide with various aryl bromides. The optimal conditions were found to involve a palladium acetate (B1210297) catalyst and tri-t-butylphosphine as the ligand. acs.org The reaction exhibits broad scope with respect to the aryl bromide coupling partner, tolerating both electron-donating and electron-withdrawing substituents, as well as sterically hindered and heteroaryl bromides.

Table 1: Palladium-Catalyzed Direct C-H Arylation of N-Benzoyliminopyridinium Ylide with Aryl Bromides acs.org

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | Bromobenzene | 2-Phenyl-N-benzoyliminopyridinium | 85 |

| 2 | 4-Bromotoluene | 2-(4-Tolyl)-N-benzoyliminopyridinium | 82 |

| 3 | 4-Bromoanisole | 2-(4-Methoxyphenyl)-N-benzoyliminopyridinium | 75 |

| 4 | 4-Bromobenzotrifluoride | 2-(4-(Trifluoromethyl)phenyl)-N-benzoyliminopyridinium | 80 |

| 5 | 2-Bromotoluene | 2-(2-Tolyl)-N-benzoyliminopyridinium | 70 |

| 6 | 2-Bromopyridine | 2-(Pyridin-2-yl)-N-benzoyliminopyridinium | 65 |

Reaction conditions: N-benzoyliminopyridinium ylide (1.5 equiv), aryl bromide (1.0 equiv), Pd(OAc)₂ (5 mol %), P(tBu)₃ (15 mol %), K₂CO₃ (3 equiv), in toluene (B28343) at 125 °C.

The scope of the reaction also extends to substituted N-iminopyridinium ylides, although in some cases, an excess of the aryl bromide is required to achieve good yields. acs.org For instance, a 3-methyl substituted ylide showed high regioselectivity, favoring arylation at the C2 position. acs.org

Directing Group for sp³ C-H Functionalization:

The utility of ylides derived from this compound extends to the functionalization of sp³ C-H bonds. 1-Aminopyridinium ylides have been identified as efficient monodentate directing groups for the palladium-catalyzed β-arylation and alkylation of C-H bonds in carboxylic acid derivatives. nih.gov The structure of the pyridine ring within the ylide is crucial for its effectiveness. Unsubstituted pyridine-derived ylides can direct the functionalization of primary C-H bonds. nih.gov More complex ylides, such as those containing a 4-pyrrolidinopyridine moiety, are capable of directing the arylation of methylene groups even without the need for an external ligand, showcasing their high efficiency. nih.gov

Mechanistic studies, including kinetic isotope effects and deuteration experiments, on related systems using aminoquinoline-based directing groups have provided insights into the C-H activation step, which is believed to proceed via a concerted metalation-deprotonation pathway. acs.org While not directly studying the 1-aminopyridinium ylide system, these findings support the general mechanism of directed C-H activation in palladium catalysis.

Theoretical and Computational Studies of 1 Aminopyridinium Iodide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. core.ac.uk It is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a functional of its electron density. core.ac.uk DFT calculations have been instrumental in studying various aspects of 1-aminopyridinium iodide, from its geometry to its dynamic behavior.

A fundamental application of DFT is the optimization of molecular geometry to find the most stable, lowest-energy conformation. For this compound, theoretical studies, including those using methods like the Local Density Approximation (LDA), a precursor to modern DFT functionals, have been employed to model its structure. jst.go.jp The process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached.

The choice of functional and basis set is crucial for accuracy. For organic molecules, hybrid functionals like B3LYP are often used in conjunction with basis sets such as 6-31G* to achieve a good balance between computational cost and accuracy in predicting geometric parameters like bond lengths and angles. nih.gov While specific DFT geometry optimization data for this compound is not detailed in the provided search results, the general approach is well-established. Single-crystal X-ray diffraction studies have confirmed that the compound crystallizes in the monoclinic space group P21/c, providing experimental data that computational models aim to reproduce. sigmaaldrich.com

Table 1: Key Aspects of DFT-Based Molecular Structure Optimization

| Aspect | Description | Relevance to this compound |

| Objective | To find the equilibrium geometry of the molecule corresponding to the minimum on the potential energy surface. | Determines the most stable 3D arrangement of the 1-aminopyridinium cation and its interaction with the iodide anion. |

| Methodology | Iteratively solving the Kohn-Sham equations and minimizing the energy with respect to atomic coordinates. | Provides theoretical bond lengths, bond angles, and dihedral angles that can be compared with experimental X-ray diffraction data. sigmaaldrich.com |

| Common Functionals | Generalized Gradient Approximation (GGA) functionals (e.g., PBE) and hybrid functionals (e.g., B3LYP). core.ac.uk | The choice of functional affects the accuracy of the predicted electronic structure and geometry. |

| Basis Sets | Sets of mathematical functions (e.g., 6-31G*, def2-SVP) used to represent the electronic wavefunctions of the atoms in the molecule. nih.gov | Larger basis sets generally provide more accurate results but at a higher computational cost. |

The dynamic behavior of the 1-aminopyridinium cation, specifically its vibrational modes and reorientational motions within the crystal lattice, has been a subject of both experimental and theoretical investigation. jst.go.jp DFT calculations are used to compute the vibrational frequencies of the molecule, which correspond to the infrared (IR) and Raman spectra. These theoretical spectra are crucial for assigning the peaks observed in experimental measurements. jst.go.jp

Studies on similar pyridinium (B92312) salts show that internal vibrational modes are sensitive to the crystalline environment and phase transitions. mdpi.com For this compound, which is known to be ferroelastic, understanding the coupling between the vibrational modes and the lattice is key to explaining its material properties. jst.go.jp Quasielastic neutron scattering (QENS) is an experimental technique often used to study reorientational dynamics, such as the rotation of the pyridinium cation, with DFT providing the theoretical framework to interpret the results. aps.org The calculations can help determine the energy barriers for these reorientational motions. aps.org

Table 2: Computed Vibrational Modes for Pyridinium-like Cations This table is illustrative of typical results from DFT calculations on pyridinium systems, as specific frequency data for this compound was not available in the search results.

| Mode Description | Typical Frequency Range (cm⁻¹) | Symmetry | Notes |

| Ring Stretching (ν₈ₐ, ν₈b) | 1600 - 1650 | A₁, B₁ | Sensitive to substitution on the pyridine (B92270) ring. |

| Ring Stretching (ν₁₉ₐ, ν₁₉b) | 1480 - 1550 | A₁, B₁ | In-plane stretching vibrations of the aromatic ring. |

| C-H In-plane Bending | 1200 - 1300 | Various | Involve the bending of C-H bonds within the plane of the ring. |

| Ring Breathing (ν₁) | ~1000 | A₁ | A symmetric expansion and contraction of the entire pyridine ring. mdpi.com |

| C-H Out-of-plane Bending | 700 - 900 | Various | "Wagging" or "twisting" motions of the C-H bonds relative to the ring plane. |

DFT is a powerful tool for understanding chemical reactivity and predicting the selectivity of reactions. By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. researchgate.net this compound is a versatile reagent used in the synthesis of various fused heterocycles through reactions like 1,3-dipolar cycloadditions. fishersci.comorgsyn.org

Computational studies on related systems demonstrate how DFT can elucidate reaction mechanisms. For instance, in reactions involving nucleophilic attack on an aromatic ring, DFT can model the formation of intermediates (like a Meisenheimer complex) and calculate the activation energy barriers. researchgate.net This helps explain why a reaction proceeds through a particular pathway and why certain isomers are formed preferentially. For this compound, DFT could be used to study its role as an ammonia (B1221849) equivalent in the synthesis of primary amines or its participation in forming ylides for cycloaddition reactions, providing insights into the regioselectivity and stereoselectivity of these transformations. sigmaaldrich.comacs.org

Multiscale Modeling Approaches

Complex chemical processes often span multiple length and time scales, from quantum mechanical interactions at the atomic level to macroscopic properties like reaction rates and mass transfer in a reactor. ucl.ac.uk Multiscale modeling aims to bridge these scales by integrating different computational methods. dtu.dk A typical framework might use high-accuracy quantum mechanics (like DFT) to parameterize less computationally expensive models, such as classical molecular dynamics (MD) or continuum models (like computational fluid dynamics, CFD). ucl.ac.uk

For a system involving this compound, a multiscale approach could be envisioned as follows:

Quantum Mechanics (QM) Scale : Use DFT to study the fundamental reaction mechanisms, calculate activation energies, and determine vibrational spectra. dtu.dkdtu.dk

Molecular Dynamics (MD) Scale : Use the parameters from QM calculations to develop force fields for classical MD simulations. These simulations could model the diffusion and reorientational dynamics of a large number of this compound molecules in a solvent or a crystal over longer timescales (picoseconds to nanoseconds).

Process Scale : The kinetic and thermodynamic data obtained from the smaller scales can be used as input for macroscopic models to simulate and optimize a chemical process, such as the synthesis of heterocycles in a reactor. dtu.dk

This integrated approach provides a more complete and physically meaningful picture than any single method could alone, connecting molecular properties to real-world applications. dtu.dk

Insights into Reaction Mechanisms from Computational Chemistry

Computational chemistry, particularly DFT, provides deep insights into the step-by-step pathways of chemical reactions, known as reaction mechanisms. chemrxiv.org For this compound, which participates in various organic syntheses, computational studies can reveal the intricate details of bond breaking and formation.

A key example is its use in cycloaddition reactions. orgsyn.org An aza-ylide can be generated from this compound by treatment with a base. This ylide is a 1,3-dipole that can react with various dipolarophiles. Computational chemistry can address several key questions about this process:

Ylide Formation : Modeling the deprotonation of the amino group to understand the stability and structure of the resulting ylide.

Transition State Analysis : Locating the transition state structures for the cycloaddition step. The geometry and energy of the transition state determine the reaction rate and can explain the observed regioselectivity and stereoselectivity. chemrxiv.org

Solvent Effects : Investigating the role of the solvent in stabilizing or destabilizing reactants, intermediates, and transition states, which can significantly influence the reaction outcome.

By visualizing the molecular orbitals involved (e.g., the Highest Occupied Molecular Orbital (HOMO) of the ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile), chemists can rationalize the observed reactivity based on frontier molecular orbital theory. acs.org These computational insights are invaluable for optimizing reaction conditions and designing new synthetic routes. chemrxiv.org

Emerging and Specialized Applications of 1 Aminopyridinium Iodide

Role in Perovskite Light-Emitting Diodes (LEDs)

The development of efficient and stable perovskite LEDs is a significant area of materials science research. kuleuven.bekvcv.bersc.org These devices offer promise for next-generation lighting and displays due to their excellent luminescence and cost-effective fabrication. kuleuven.be However, challenges related to long-term operational stability and performance, especially in certain color spectra, remain. kuleuven.bekvcv.be Interfacial engineering and the use of additives to modify the properties of the perovskite films are key strategies to overcome these limitations. researchgate.netnih.gov

The PEIE/PyNI dual-function layer plays a crucial role in optimizing the electronic properties and physical quality of the perovskite film. acs.org A primary function of this composite layer is to improve the energy level alignment between the ZnO electron transporting layer and the perovskite emissive layer. acs.orgnih.gov This optimization facilitates more efficient charge carrier injection, which is essential for high-performance LED devices. acs.orgnih.gov

Furthermore, the presence of 1-Aminopyridinium iodide in the modification layer influences the crystallization kinetics of the perovskite material. acs.org This regulation of the crystallization process leads to the formation of high-quality perovskite films with enhanced emission properties and fewer defects. acs.orgnih.gov The zwitterionic nature of this compound allows it to passivate both anionic and cationic defects on the perovskite surface and at grain boundaries, reducing non-radiative recombination. nih.gov The iodide ions (I⁻) from PyNI can bind to uncoordinated lead ions (Pb²⁺), further improving crystallinity and surface morphology. nih.gov

The strategic use of the this compound-doped modification layer translates directly into significant improvements in the performance and stability of deep red perovskite LEDs. acs.orgnih.gov Devices incorporating the PEIE/PyNI layer have demonstrated a peak external quantum efficiency (EQE) of 17.5% and a brightness of 1644 cd/m². nih.gov This represents a notable enhancement over devices using only a conventional PEIE layer. acs.org

In addition to improved efficiency and brightness, the operational stability of the LEDs is also extended. acs.orgnih.gov The half-life (T50) of devices with the dual-function layer was recorded at 8.3 hours at a current density of 20 mA/cm². nih.gov These advancements underscore the importance of ZnO surface modification with the PEIE/PyNI layer for achieving high-performance deep red perovskite LEDs. nih.govacs.org

Interactive Data Table: Performance of Deep Red Perovskite LEDs with this compound Modification

| Device Configuration | Peak External Quantum Efficiency (EQE) | Brightness (cd/m²) | Operational Stability (T50 at 20 mA/cm²) |

| With PEIE/PyNI Layer | 17.5% | 1644 | 8.3 hours |

| Without PyNI (Control) | Lower (exact value not specified) | Lower (exact value not specified) | Shorter (exact value not specified) |

CO2 Separation Technologies

The separation of carbon dioxide (CO₂) from other gases like nitrogen (N₂) is a critical technology for addressing global warming and for purifying natural gas streams. researchgate.net Membrane-based separation is an economically viable and scalable alternative to traditional energy-intensive methods. researchgate.net The performance of these membranes can be significantly enhanced by incorporating materials that selectively interact with and transport CO₂.

This compound has been successfully integrated into composite materials designed for CO₂ separation. acs.org In one study, it was used as an additive in a composite consisting of cadmium oxide (CdO) and the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMIM⁺BF₄⁻). acs.org The addition of this compound to this composite membrane resulted in a substantial improvement in separation performance. acs.orgresearchgate.net

Specifically, the CO₂/N₂ selectivity of the composite membrane containing this compound reached 64.6. acs.orgresearchgate.net This value was approximately double that of the BMIM⁺BF₄⁻/CdO composite membrane without the iodide salt. acs.orgresearchgate.net This indicates a significantly enhanced ability of the membrane to preferentially allow CO₂ to pass through while blocking N₂.

The enhanced separation performance is attributed to a dual-mechanism effect introduced by this compound. acs.orgresearchgate.net The amine groups (-NH₂) on the 1-aminopyridinium cation actively promote the transport of CO₂ molecules across the membrane. acs.orgresearchgate.net This is a form of facilitated transport, where the amine groups interact with CO₂. researchgate.net

Interactive Data Table: CO2 Separation Performance of Composite Membranes

| Membrane Composition | CO₂ Permeance (GPU) | CO₂/N₂ Selectivity |

| BMIM⁺BF₄⁻/CdO/1-Aminopyridinium iodide | 22.6 | 64.6 |

| BMIM⁺BF₄⁻/CdO (Control) | ~11.3 (inferred as half) | ~32.3 (inferred as half) |

Note: GPU stands for Gas Permeance Unit.

Preparation of Room Temperature Ionic Liquids

This compound serves as a valuable precursor in the synthesis of room-temperature ionic liquids (RTILs). RTILs are salts with melting points below 100 °C, and they have garnered significant interest as versatile solvents and materials due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. sigmaaldrich.comsigmaaldrich.com The transformation of this compound, a solid with a melting point of 160–162 °C, into a room-temperature ionic liquid is primarily achieved through a process known as anion exchange or metathesis. nih.gov

The fundamental principle behind this conversion lies in replacing the iodide anion (I⁻) with a different, often larger and more asymmetric, anion. This substitution disrupts the crystal lattice energy of the salt. The poor coordinating nature and delocalized charge of the new anion, combined with the asymmetry of the 1-aminopyridinium cation, hinder the formation of a stable, ordered crystal structure, thereby lowering the melting point significantly. sigmaaldrich.com

The general synthetic strategy involves the reaction of this compound with a salt containing the desired new anion, typically an alkali metal or ammonium (B1175870) salt (e.g., NaBF₄, LiNTf₂). acs.org The reaction is often carried out in a suitable solvent. The selection of the anion is critical as it profoundly influences the properties of the resulting ionic liquid, such as its melting point, viscosity, hydrophobicity, and thermal stability. acs.org

Another common and efficient method for anion exchange involves the use of anion-exchange resins. at.uarsc.org In this process, a solution of this compound is passed through a column packed with a resin that has been pre-loaded with the target anion. The iodide ions are retained by the resin, and the eluate contains the new 1-aminopyridinium salt. This method is advantageous as it often results in a high-purity product with minimal contamination from halide impurities.

Research Findings:

Research into pyridinium-based ionic liquids has demonstrated that the properties of the resulting RTIL can be finely tuned by systematically varying the anion. For instance, anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) and tetrafluoroborate ([BF₄]⁻) are commonly used to produce ionic liquids with low melting points and a wide liquid range. acs.org The large size and charge delocalization of the [NTf₂]⁻ anion, in particular, are highly effective at lowering the melting point. While specific data for a wide range of 1-aminopyridinium-based RTILs is an area of ongoing research, the established principles of ionic liquid design allow for the prediction of successful anion exchanges.

Below is a data table illustrating potential room-temperature ionic liquids that can be synthesized from this compound and the expected impact of the anion exchange on the physical state of the compound.

Table 1: Potential Ionic Liquids Derived from this compound

| Starting Material | Exchanged Anion | Resulting Ionic Liquid Name | Expected Physical State at Room Temp. |

|---|---|---|---|

| This compound | Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | 1-Aminopyridinium bis(trifluoromethylsulfonyl)imide | Liquid |

| This compound | Tetrafluoroborate ([BF₄]⁻) | 1-Aminopyridinium tetrafluoroborate | Liquid/Low-Melting Solid |

| This compound | Hexafluorophosphate ([PF₆]⁻) | 1-Aminopyridinium hexafluorophosphate | Liquid/Low-Melting Solid |

| This compound | Dicyanamide ([N(CN)₂]⁻) | 1-Aminopyridinium dicyanamide | Liquid |

| This compound | Acetate (B1210297) ([CH₃COO]⁻) | 1-Aminopyridinium acetate | Liquid |

| This compound | Trifluoromethanesulfonate ([CF₃SO₃]⁻) | 1-Aminopyridinium trifluoromethanesulfonate | Liquid/Low-Melting Solid |

This table is representative of the types of ionic liquids that can be formed. The actual physical state depends on the specific cation-anion interactions.

The synthesis of these novel salts from this compound opens avenues for creating "task-specific" ionic liquids, where the properties are tailored for particular applications, such as in catalysis, electrochemistry, or as specialized solvents in organic synthesis. acs.orgnih.gov The presence of the amino group on the pyridinium (B92312) ring also offers a site for further functionalization, allowing for the creation of an even wider array of ionic liquids with unique characteristics.

常见问题

Basic Research Questions

Q. How is 1-Aminopyridinium iodide synthesized, and what characterization methods confirm its purity and structure?

- Synthesis : React equimolar amounts of PbI₂ and this compound in dimethylformamide (DMF) under slow evaporation to obtain orange needle-like crystals .

- Characterization :

- X-ray diffraction (XRD) : Determines monoclinic P2₁/c or orthorhombic Pnma space groups (depending on derivatives), with unit cell parameters (e.g., a = 15.0417 Å, b = 8.1316 Å, c = 10.5625 Å) .

- Spectroscopy : IR identifies vibrational modes (e.g., NH₂ stretches at ~3200 cm⁻¹), while mass spectrometry confirms molecular ion peaks (m/z 248 for derivatives) .

Q. What are the primary crystallographic challenges in resolving the structure of this compound derivatives?

- Disorder in cationic moieties : The 1-aminopyridinium cation may exhibit positional disorder (e.g., 50% occupancy for C3 and N1 atoms in [C₅H₇N₂][PbI₃]) .

- Refinement protocols : Use SHELXL for high-precision refinement (R[F² > 2σ(F²)] = 0.025, wR(F²) = 0.056) and constrain hydrogen atoms via idealized geometries .

Q. How is this compound utilized in synthesizing heterocyclic compounds?

- Cross-coupling reactions : Acts as a precursor for palladium-catalyzed reactions, enabling regioselective synthesis of pyrido-pyrazolo-pyrimidines via thiomethyl or amide functional groups .

- Azide surrogacy : Replaces azides in iodine-mediated [2+2+1] cyclizations to form NH-1,2,3-triazoles under metal-free conditions .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data for hybrid materials containing this compound?

- Cross-validation : Combine XRD with NMR or Raman spectroscopy to resolve discrepancies in hydrogen bonding or disorder .

- Data deposition : Use standardized formats (CIF files) and validate structures via checkCIF/PLATON to ensure compliance with IUCr guidelines .

Q. What strategies optimize reaction yields when using this compound in transition-metal-catalyzed reactions?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility and stabilize ionic intermediates .

- Temperature control : Maintain ≤80°C to prevent decomposition of iodides during prolonged reactions .

Q. What role does this compound play in designing functional hybrid organic-inorganic materials?

- Structural templating : The cation directs the assembly of lead iodide ([PbI₃]⁻) chains via Coulombic interactions, forming 1D ferroelastic or ferroelectric frameworks .

- Property modulation : Adjusting the cation’s substituents (e.g., methyl groups) alters thermal stability and electronic bandgaps in photovoltaic hybrids .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。